molecular formula C8H12N2O B12897603 N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide CAS No. 143800-07-1

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide

Cat. No.: B12897603
CAS No.: 143800-07-1
M. Wt: 152.19 g/mol
InChI Key: QYSBOQGLRWESTR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide is a chemical research tool supplied strictly For Research Use Only. This compound is a derivative of the 1H-pyrrole-2,5-dione (maleimide) class, which is recognized as a privileged structure in medicinal chemistry for its relevance to the central nervous system (CNS) . Scientific research has identified this specific molecule as a candidate with notable anxiolytic activity. In vivo pharmacological studies demonstrated that this compound exhibited significant anxiolytic effects at low doses of 0.1 and 1 mg/kg in two standard behavioral assays: the light/dark box test and the elevated plus-maze test . The synthesis of this compound is achieved via a copper-catalyzed reaction, which facilitates the displacement of a halogen from a brominated pyrroldione building block by the parent formamide, introducing the N-methyl group . This reagent is intended for use by qualified researchers in laboratory settings to further investigate its properties and potential applications. It is not for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Properties

CAS No.

143800-07-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-N-methylformamide

InChI

InChI=1S/C8H12N2O/c1-7-4-5-8(2)10(7)9(3)6-11/h4-6H,1-3H3

InChI Key

QYSBOQGLRWESTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N(C)C=O)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Formamide Derivatives

The classical Paal-Knorr synthesis is a widely used method to prepare substituted pyrroles by cyclocondensation of 1,4-dicarbonyl compounds with amines or formamides. For N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylformamide, the key steps are:

  • Starting from hexane-2,5-dione (a 1,4-diketone with methyl groups at positions 2 and 5)
  • Reacting with N-methylformamide or a suitable formamide derivative under mild conditions
  • Using catalysts such as saccharin to mediate the cyclocondensation in methanol at room temperature

Typical Reaction Conditions:

Reagent Amount Conditions Yield (%)
Hexane-2,5-dione 0.684 g (6 mmol) Methanol, room temperature 85-90
N-methylformamide Stoichiometric Stirring for 30 min
Saccharin (catalyst) 0.183 g (1 mmol) Solvent: Methanol

The reaction proceeds via nucleophilic attack of the formamide nitrogen on the diketone, followed by cyclization and dehydration to form the pyrrole ring with the N-methylformamide substituent at the nitrogen atom. The saccharin catalyst facilitates the reaction under green chemistry conditions, providing high yields and mild reaction parameters.

Indium(III)-Catalyzed Solvent-Free Synthesis

An alternative modern approach involves the use of indium(III) salts (e.g., indium tribromide, indium trichloride) as catalysts to promote the formation of N-substituted pyrroles from γ-diketones and amines under solvent-free conditions at room temperature. This method offers operational simplicity and excellent yields (81-98%).

Key Features:

  • Reactants: γ-diketones (such as acetonylacetone) and amines (including methylamine or methylformamide derivatives)
  • Catalyst: Indium(III) salts (InBr3, InCl3, or In(OTf)3)
  • Conditions: Room temperature, solvent-free
  • Yields: High to excellent (81-98%)

Example Reaction:

Component Amount Catalyst Conditions Yield (%)
Acetonylacetone 570 mg (5 mmol) Indium trichloride Room temp, solvent-free 85-95
Methylamine or formamide Stoichiometric Stirring

This method is advantageous for its environmental friendliness and ease of product isolation. The N-substituted pyrrole is formed by condensation and cyclization catalyzed by indium salts, which activate the carbonyl groups and facilitate nucleophilic attack.

Copper-Catalyzed N-Methylation and Functionalization

For introducing the N-methylformamide group specifically, copper-catalyzed substitution reactions have been employed in related pyrrole derivatives. This involves:

  • Starting from a halogenated pyrrole intermediate
  • Using copper catalysts to substitute the halogen with N-methylformamide or related amide groups
  • Achieving good yields and regioselectivity

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Paal-Knorr with Saccharin Hexane-2,5-dione + N-methylformamide Saccharin, MeOH, RT, 30 min 85-90 Mild, green chemistry, simple Requires formamide derivative
Indium(III)-Catalyzed Solvent-Free γ-Diketones + amines InBr3/InCl3, RT, solvent-free 81-98 High yield, solvent-free, easy workup Limited to compatible amines
Copper-Catalyzed N-Substitution Halogenated pyrrole + N-methylformamide Cu catalyst, substitution reaction Moderate to good Enables late-stage functionalization Requires halogenated intermediate

Research Findings and Notes

  • The Paal-Knorr synthesis mediated by saccharin is a robust and environmentally friendly method, providing high yields of N-substituted pyrroles including this compound.
  • Indium(III) salts catalyze the formation of N-substituted pyrroles efficiently under solvent-free conditions, which is advantageous for scale-up and green chemistry applications.
  • Copper-catalyzed substitution reactions allow for the introduction of N-methylformamide groups on preformed pyrrole rings, useful when direct cyclization is challenging.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, MS) confirms the structure and purity of the synthesized compounds, with typical chemical shifts consistent with the pyrrole and formamide functionalities.
  • Optimization of reaction conditions such as temperature, catalyst loading, and reaction time can further improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylamine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key analogs of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylformamide, their structural features, biological activities, and research findings:

Compound Structural Features Biological/Industrial Activity Key Findings Reference
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide) 2,5-dimethylpyrrole + benzamide + succinimide Enhances mAb production in CHO cells; modulates glycosylation Suppresses cell growth, increases glucose uptake and ATP levels, and improves cell-specific productivity by 2.2-fold. 2,5-dimethylpyrrole is the active pharmacophore. Alkyl substituents on pyrrole are critical for activity.
Eugenol-pyrrole hybrid (2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide) 2,5-dimethylpyrrole + eugenol-derived acetamide Corrosion inhibition on mild steel in HCl Exhibits strong adsorption on metal surfaces due to electron-rich pyrrole and methoxy groups. Structural rigidity enhances inhibitory efficiency (~90% at 10 mM).
N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-N-methylcyanamide 2,5-dimethylpyrrole + cyanamide + methyl group NMDA receptor ligand (potential neurological applications) Synthesized via alkylation with methyl iodide. The electron-withdrawing cyanamide group modifies receptor binding affinity. Structural analogs are used in radiolabelling studies.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide 2,5-dimethylpyrrole + sulfonamide group Unknown (structural analog used in synthetic chemistry) CAS 694478-34-7; molecular weight 264.33. Sulfonamide group may enhance solubility or stability in formulation.

Structure-Activity Relationship (SAR) Insights

Pyrrole Substitution :

  • The 2,5-dimethyl configuration on pyrrole is essential for bioactivity. For example, unsubstituted pyrrole (C₄H₅N) lacks activity in enhancing mAb production, while 2,5-dimethylpyrrole increases cell-specific productivity by 2.2-fold .
  • Alkyl groups at the 2- and 5-positions improve lipophilicity, enhancing membrane permeability and intracellular targeting .

Functional Group Effects :

  • Benzamide/Succinimide (MPPB) : The benzamide linker and succinimide group in MPPB facilitate interactions with cellular enzymes (e.g., glycosyltransferases), altering mAb galactosylation .
  • Sulfonamide (CAS 694478-34-7) : The sulfonamide group may improve thermal stability and solubility, making it suitable for industrial applications .

Hybrid Structures: Combining pyrrole with eugenol (a phenolic compound) enhances corrosion inhibition by introducing multiple adsorption sites (π-electrons from pyrrole and hydroxyl/methoxy groups from eugenol) .

Biological Activity

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide is a compound that has garnered attention in various biological studies due to its potential applications in enhancing monoclonal antibody production and other therapeutic uses. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cell cultures, and potential therapeutic implications.

Overview of Biological Activity

The compound this compound is structurally related to other pyrrole derivatives, which are known for their diverse biological activities. Research indicates that this compound can influence cellular processes significantly, particularly in the context of monoclonal antibody (mAb) production.

Key Findings

  • Monoclonal Antibody Production : Studies have shown that this compound enhances mAb production in recombinant Chinese hamster ovary (rCHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and the intracellular adenosine triphosphate (ATP) levels during mAb production .
  • Galactosylation Suppression : The compound also plays a role in modulating the glycosylation patterns of antibodies. It was observed to suppress galactosylation on mAbs, which is crucial for their therapeutic efficacy and stability .
  • Structure-Activity Relationship (SAR) : A structure-activity relationship study identified 2,5-dimethylpyrrole as a key active structure within the compound, suggesting that modifications to this moiety could enhance its effectiveness in promoting mAb production .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Metabolism Enhancement : The compound increases ATP levels, indicating enhanced metabolic activity within the cells. This is critical for supporting the high energy demands of antibody production .
  • Cell Growth Inhibition : By suppressing cell growth, the compound allows for a more efficient allocation of resources towards antibody synthesis rather than cellular proliferation .

Table 1: Effects of this compound on rCHO Cells

ParameterControl ConditionMPPB Added Condition
Viable Cell Density (VCD)14.0 × 10^6 cells/mL11.0 × 10^6 cells/mL
Final mAb Concentration732 mg/L1098 mg/L
Cell-Specific Productivity7.1 pg/cell/day11 pg/cell/day
Intracellular ATP LevelsBaselineIncreased

This table summarizes key findings from experiments involving rCHO cells treated with this compound (referred to as MPPB in some studies). The results indicate a significant improvement in mAb concentration and cell-specific productivity when the compound is used.

Implications for Therapeutic Applications

The ability of this compound to enhance antibody production while modulating glycosylation patterns presents exciting opportunities for its application in biopharmaceutical manufacturing. By optimizing conditions with this compound, manufacturers could potentially reduce costs and improve the efficacy of therapeutic antibodies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide and its derivatives?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with pyrrole moieties are synthesized by reacting activated amines (e.g., 2,5-dimethylpyrrole) with formamide precursors under controlled anhydrous conditions. Key steps include purification using molecular sieves (3A329 type) to reduce water content below 200 ppm, ensuring stability . Structural confirmation requires NMR and mass spectrometry, as demonstrated in analogous pyrrole-acetamide syntheses .

Q. Which analytical techniques are recommended for quantifying this compound in cell culture media?

  • High-performance liquid chromatography (HPLC) with Protein A affinity columns is widely used for quantifying monoclonal antibodies (mAbs) in media. For metabolic analysis, glucose and lactate concentrations are measured via BioProfile FLEX2, while intracellular ATP is quantified using luminescence assays (e.g., Toyo B-Net ATP kits) with Infinite M Plex plate readers .

Q. How does the compound influence cell viability and growth in recombinant CHO cell cultures?

  • At 0.32 mM concentrations, the compound suppresses CHO cell growth but maintains viability above 80% in batch cultures. This is assessed via trypan blue exclusion assays and automated cell counters. Reduced growth correlates with increased cell-specific productivity, as shown in fed-batch cultures with glucose supplementation .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s enhancement of monoclonal antibody production in CHO cells?

  • The compound increases cell-specific glucose uptake rates and intracellular ATP levels by 1.5–2-fold, redirecting metabolic flux toward antibody synthesis. It also suppresses galactosylation of N-linked glycans, a critical quality attribute, via unclear mechanisms possibly involving glycosyltransferase inhibition. These effects are validated via HPLC-based glycan profiling and ATP luminescence assays .

Q. How do structural modifications of the pyrrole ring affect bioactivity?

  • Structure-activity relationship (SAR) studies show that the 2,5-dimethylpyrrole group is essential for enhancing mAb production. Derivatives lacking this moiety exhibit reduced efficacy, while substitutions on the benzamide group modulate solubility without significantly altering activity. SAR is tested using partial-structure analogs in batch cultures .

Q. What experimental design considerations optimize fed-batch cultures when using this compound?

  • Key parameters include:

  • Timing : Add the compound at culture initiation (Day 0) for sustained effects.
  • Glucose supplementation : Maintain glucose >1 g/L to prevent metabolic stress, with additions on Days 8 and 12.
  • Sampling : Measure viability, mAb titer, and metabolites every 48 hours using standardized protocols .
  • Statistical validation : Perform triplicate experiments with JMP software to calculate SDs and p-values (significance at p < 0.05) .

Q. How does the compound compare to other small-molecule additives in improving recombinant protein yields?

  • Unlike dimethyl sulfoxide (DMSO) or valproic acid, this compound uniquely combines growth suppression with enhanced ATP availability, leading to a 30–50% increase in cell-specific productivity. Comparative studies use in-house CHO cell lines and standardized media, with mAb titers quantified via Protein A-HPLC .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in metabolic data when using this compound?

  • Contradictions in glucose uptake vs. lactate production rates may arise from batch-to-batch variability or assay sensitivity. Mitigation strategies include:

  • Normalizing data to viable cell density.
  • Validating HPLC results with orthogonal methods (e.g., LC-MS).
  • Repeating experiments with fresh compound stocks to rule out degradation .

Q. What statistical approaches ensure robust validation of glycan profile changes?

  • Use ANOVA with post-hoc Tukey tests to compare glycan ratios (e.g., galactosylation suppression) across treatment groups. Ensure ≥3 biological replicates and report % coefficients of variation (CV) for intra-assay precision .

Methodological Resources

  • Software : SHELX programs for crystallographic analysis (if applicable) ; JMP for statistical modeling .
  • Protocols : ATP measurement (Toyo B-Net kits) , N-glycan analysis (EZGlyco mAb-N kits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.